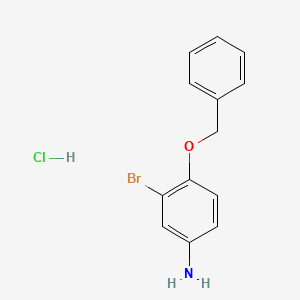

4-(Benzyloxy)-3-bromoaniline hydrochloride

Beschreibung

Significance of Arylamines as Core Structures in Retrosynthetic Analysis

Arylamines, including anilines, are fundamental building blocks in the planning of organic syntheses, a process known as retrosynthetic analysis. wikipedia.org This technique involves deconstructing a complex target molecule into simpler, commercially available precursors. wikipedia.org Arylamines are often identified as key intermediates in these analyses due to the versatility of the amino group, which can be readily transformed into a wide range of other functionalities or used to direct the formation of new bonds on the aromatic ring. libretexts.org The presence of an amino group strongly activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions, making anilines highly reactive and useful starting materials. libretexts.org

Strategic Utility of Halo- and Ether-Substituted Anilines as Versatile Synthons

The incorporation of both halogen and ether functionalities onto an aniline (B41778) ring creates a highly versatile synthon, a building block used in organic synthesis. Halo-substituted anilines are particularly valuable as they can participate in a variety of cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds. chemicalbook.com The bromine atom in compounds like 4-bromoaniline (B143363) serves as a reactive handle for these transformations. chemicalbook.comketonepharma.com

Ether substituents, on the other hand, can influence the electronic properties of the aniline ring and can also serve as protecting groups. The benzyloxy group, in particular, is a common protecting group for phenols, which can be cleaved under specific conditions to reveal the hydroxyl group. This strategic utility allows for sequential and site-selective reactions on the molecule.

Positioning 4-(Benzyloxy)-3-bromoaniline Hydrochloride within Contemporary Organic Chemistry Research

4-(Benzyloxy)-3-bromoaniline hydrochloride is a prime example of a strategically functionalized aniline. It combines the features of a halo- and ether-substituted aniline, making it a valuable intermediate in the synthesis of more complex molecules. The bromo substituent at the 3-position and the benzyloxy group at the 4-position offer multiple reaction sites for further chemical modification. The hydrochloride salt form enhances the stability and handling of the compound. google.com

This compound serves as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. nih.govchemicalbook.com Its structure allows for selective reactions, such as cross-coupling at the bromine position or modification of the amino group, while the benzyloxy group can be retained or removed as needed in a synthetic sequence.

Table 1: Physicochemical Properties of 4-(Benzyloxy)-3-bromoaniline Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 215113-01-2 |

| Molecular Formula | C₁₃H₁₃BrClNO |

| Molecular Weight | 314.61 g/mol |

| Appearance | Powder |

| Melting Point | 228 °C (decomposes) sigmaaldrich.com |

Table 2: Spectroscopic Data of 4-(Benzyloxy)-3-bromoaniline

| Property | Value |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ 7.45-7.43 (m, 2 H), 7.39-7.29 (m, 3 H), 6.78 (d, J = 8.6 Hz, 1 H), 6.74 (d, J = 2.8 Hz, 1 H), 6.48 (dd, J = 2.8, 8.6 Hz, 1 H), 5.03 (s, 2 H), 3.46 (bs, 2 H) |

Note: Spectroscopic data is for the free base, 4-(Benzyloxy)-3-bromoaniline, as presented in related synthesis literature. umich.edu

The synthesis of 4-(Benzyloxy)-3-bromoaniline hydrochloride can be achieved from related precursors, such as by the reduction of a corresponding nitro compound. umich.eduresearchgate.net Its utility as a building block is demonstrated in the preparation of various biologically active molecules and functional materials.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-bromo-4-phenylmethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO.ClH/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLUVEXKEONRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215113-01-2 | |

| Record name | 4-(benzyloxy)-3-bromoaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for 4 Benzyloxy 3 Bromoaniline Hydrochloride

Convergent and Linear Synthesis Approaches

Linear Synthesis: A linear synthesis approach typically begins with a precursor that already contains either the aniline (B41778) or the benzyloxy group. The remaining functionalities are then introduced in a stepwise fashion. For instance, a common linear route commences with 4-aminophenol, which is first benzylated, followed by regioselective bromination of the resulting 4-benzyloxyaniline, and finally conversion to the hydrochloride salt. This approach is straightforward but may require careful optimization of the bromination step to achieve the desired regioselectivity.

A patent describes a linear synthesis starting from 4-nitrophenol (B140041). google.com This method involves the benzylation of 4-nitrophenol to yield 4-benzyloxy nitrobenzene. Subsequently, the nitro group is reduced to an amine to form 4-benzyloxyaniline. The final step is the reaction with hydrochloric acid to produce 4-benzyloxyaniline hydrochloride. google.com While this synthesis produces the unbrominated analogue, it establishes a viable linear sequence for the core structure.

Introduction of the Benzyloxy Moiety

The introduction of the benzyloxy group is a critical step in the synthesis of 4-(benzyloxy)-3-bromoaniline hydrochloride. This is typically achieved through an O-alkylation reaction, forming an ether linkage.

O-Alkylation Reactions for Ether Formation

The most common method for forming the benzyloxy ether is the Williamson ether synthesis. This involves the deprotonation of a phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride).

In a described synthesis of 4-benzyloxyaniline hydrochloride from 4-nitrophenol, the benzylation is carried out using benzyl chloride in the presence of a base like potassium carbonate and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide. google.com The reaction is typically conducted in a solvent mixture, such as ethanol (B145695) and water, at elevated temperatures.

Table 1: Representative Conditions for O-Benzylation of Phenolic Precursors

| Precursor | Benzylating Agent | Base | Solvent | Catalyst | Temperature | Yield | Reference |

| 4-Nitrophenol | Benzyl chloride | Potassium Carbonate | Ethanol/Water | Tetrabutylammonium bromide | 85-95 °C | >68% (overall) | google.com |

Protective Group Strategies for Phenolic Precursors

In syntheses where the starting material contains multiple reactive functional groups, such as an amino and a hydroxyl group, protective group strategies may be necessary to ensure selective O-alkylation. For instance, if starting with 4-aminophenol, the more nucleophilic amino group could potentially compete in the alkylation reaction. To prevent N-alkylation, the amino group can be temporarily protected. A common protecting group for anilines is the acetyl group, which can be introduced by reaction with acetic anhydride (B1165640) and later removed by hydrolysis. Once the amino group is protected as an acetamide, the phenolic hydroxyl group can be selectively deprotonated and benzylated.

Regioselective Bromination of Aniline Derivatives

The introduction of a bromine atom at the 3-position of the 4-benzyloxyaniline core is a challenging yet crucial step. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The benzyloxy group is an activating, ortho-, para-directing group, while the amino group is also a strongly activating, ortho-, para-director. Since the para position is blocked, bromination is directed to the ortho positions relative to both groups. The position ortho to the benzyloxy group and meta to the amino group (C-3) is the target.

Electrophilic Bromination Techniques and Control of Selectivity

Achieving high regioselectivity in the bromination of activated aromatic systems can be difficult, often leading to mixtures of isomers and poly-brominated products. nih.govgoogle.com The choice of brominating agent and reaction conditions is critical to control the selectivity.

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination. nih.gov Its use in conjunction with silica (B1680970) gel in a non-polar solvent like carbon tetrachloride has been shown to be effective for the regioselective bromination of activated aromatic compounds. nih.gov The solid support can influence the steric environment of the reaction, favoring substitution at less hindered positions.

For aniline derivatives, direct bromination with elemental bromine often leads to a lack of selectivity and the formation of significant amounts of dibromo compounds. google.com However, the use of pyridine (B92270) as a solvent has been shown to improve the selectivity in the bromination of some aniline derivatives. google.com

Table 2: Electrophilic Bromination Agents and Conditions

| Brominating Agent | Substrate Type | Conditions | Selectivity Notes | Reference |

| N-Bromosuccinimide (NBS)/Silica Gel | Activated Aromatic Systems | Carbon tetrachloride, room temperature | Can provide high regioselectivity | nih.gov |

| Bromine/Pyridine | Aniline derivatives | Pyridine, 20-25 °C | Improved selectivity over non-coordinating solvents | google.com |

| Benzyltrimethylammonium tribromide (BTMA-Br3) | Phthalazin-1(2H)-ones | Not specified | Reported for regioselective bromination | nih.gov |

Alternative Halogenation Methods

Alternative halogenation methods can also be employed to achieve the desired regioselectivity. For instance, a Sandmeyer-type reaction on a suitably substituted precursor offers a different strategic approach. This could involve a starting material with a nitro group at the 3-position, which is then reduced to an amino group, diazotized, and subsequently converted to a bromo group using a copper(I) bromide catalyst. A patent describes a similar sequence for the synthesis of 3-amino-4-bromophenol (B174537) from 3-nitro-4-aminophenol, where the amino group is first diazotized and then substituted with bromine. google.comgoogle.com

Formation of the Aromatic Amine Functionality

The introduction of the amine group is a critical transformation in this synthesis. Two primary methodologies are prevalent: the reduction of a corresponding nitroarene precursor and the direct formation of the carbon-nitrogen bond via palladium-catalyzed cross-coupling reactions.

A common and well-established route to aromatic amines is the reduction of the corresponding nitro compound. In this case, the precursor is 4-(benzyloxy)-3-bromo-1-nitrobenzene. This transformation can be achieved using various reducing agents and catalyst systems.

Classical methods often employ metals in acidic media. For instance, a system of iron powder in glacial acetic acid can be used to reduce substituted nitroaromatics. umich.edu In a typical procedure, the nitroarene is added portion-wise to a heated suspension of iron powder in acetic acid to control the exothermic reaction. umich.edu Another common reagent is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, followed by a basic workup to liberate the free aniline.

Catalytic hydrogenation represents a cleaner and often more efficient alternative. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, often leading to complete conversion and high yields of the desired aniline under moderate temperature and pressure conditions. researchgate.net Other catalysts, such as those based on nickel, have also been explored for the regioselective reduction of similar nitroaromatics. researchgate.net

The choice of reduction method often depends on factors such as functional group tolerance, cost, scale, and environmental considerations.

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering a direct route to aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction provides an alternative pathway to 4-(benzyloxy)-3-bromoaniline, potentially starting from a precursor like 1,2-dibromo-4-(benzyloxy)benzene or 2-bromo-4-(benzyloxy)phenyl triflate and coupling it with an ammonia (B1221849) equivalent. wikipedia.orgorganic-chemistry.org

The success of the Buchwald-Hartwig reaction is highly dependent on the specific combination of a palladium precursor, a phosphine (B1218219) ligand, a base, and the solvent. wikipedia.orglibretexts.org

Catalyst System: The catalytic cycle involves a Pd(0) species which undergoes oxidative addition with the aryl halide. wikipedia.org Various palladium sources can be used, but the choice of ligand is crucial. Sterically hindered phosphine ligands, such as XPhos, RuPhos, and SPhos, have been developed to facilitate the reaction with a wide range of substrates, including those that are sterically demanding or less reactive. nih.gov

Ammonia Source: Since the target is a primary aniline, an ammonia surrogate is required. Direct coupling with ammonia can be challenging, so reagents like lithium bis(trimethylsilyl)amide (LiHMDS) are often employed as an effective ammonia equivalent. organic-chemistry.org

Base and Solvent: A strong, non-nucleophilic base is necessary to facilitate the deprotonation of the amine and subsequent reductive elimination. wikipedia.org Common bases include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃). nih.gov The reaction is typically carried out in anhydrous, non-polar aprotic solvents like toluene (B28343) or dioxane. libretexts.org

This approach offers significant advantages in terms of substrate scope and functional group compatibility, avoiding the use of harsh reducing agents. wikipedia.org

Salt Formation: Hydrochloride Generation

The final step in the synthesis is the conversion of the free 4-(benzyloxy)-3-bromoaniline base into its more stable and handleable hydrochloride salt. This is a standard acid-base reaction. The purified aniline is dissolved in a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether, and treated with a solution of hydrogen chloride (HCl). umich.edu The HCl can be introduced as a gas or as a solution in an organic solvent (e.g., HCl in dioxane or isopropanol). The hydrochloride salt typically precipitates from the solution and can be collected by filtration, washed with fresh solvent to remove any residual impurities, and dried. umich.edu

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

Optimizing the synthetic route is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of the process. For a multi-step synthesis like that of 4-(benzyloxy)-3-bromoaniline hydrochloride, each step may require careful tuning. The Buchwald-Hartwig amination step, in particular, benefits significantly from optimization studies due to the interplay between the catalyst, ligand, base, and solvent. nih.govresearchgate.net

A systematic screening of these parameters is often conducted. For example, to find the ideal conditions for the C-N coupling, various combinations might be tested. nih.gov

Table 1: Illustrative Optimization Parameters for Buchwald-Hartwig Amination

| Parameter | Variations | Potential Outcome |

|---|---|---|

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Affects catalyst activation and overall efficiency. nih.gov |

| Phosphine Ligand | XPhos, SPhos, RuPhos, t-BuBrettPhos | Crucial for reaction rate, yield, and substrate scope. Sterically hindered ligands are often superior. nih.gov |

| Base | NaOtBu, LiOtBu, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the yield, with stronger bases often being more effective. nih.gov |

| Solvent | Toluene, Dioxane, THF, DMF | Solvent polarity can influence catalyst solubility and reactivity. Toluene and dioxane are common choices. libretexts.orgresearchgate.net |

The reduction of the nitroarene precursor can also be optimized. Factors such as catalyst loading (in catalytic hydrogenation), reaction temperature, and pressure can be adjusted to improve the reaction rate and selectivity, minimizing side reactions like dehalogenation. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into synthetic planning to reduce environmental impact. vixra.orgchemrxiv.org For the synthesis of 4-(benzyloxy)-3-bromoaniline hydrochloride, several aspects can be considered to make the process more sustainable.

Atom Economy: Catalytic routes, such as catalytic hydrogenation and Buchwald-Hartwig amination, are preferred over stoichiometric reactions (e.g., reduction with metals) as they generate less waste.

Use of Safer Solvents: Traditional solvents like tetrahydrofuran (B95107) (THF) can often be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is less hazardous. chemicalbook.com

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures, for example by selecting a highly active catalyst, reduces energy consumption.

Catalyst Choice and Recycling: The use of non-toxic, earth-abundant metal catalysts is a key goal. ijtsrd.com While palladium is highly effective, research into catalysts based on more abundant metals like aluminum or nickel is ongoing for similar transformations. rsc.orgrsc.org Furthermore, developing methods to recycle the palladium catalyst can significantly improve the sustainability of the process.

Avoiding Hazardous Reagents: Catalytic hydrogenation with H₂ is a much cleaner method for nitro group reduction compared to using heavy metals and strong acids, which produce large amounts of toxic waste. ijtsrd.com

Isolation and Purification Methodologies

After the synthesis, isolating the target compound in high purity is essential. The specific techniques employed depend on the physical properties of 4-(benzyloxy)-3-bromoaniline and its hydrochloride salt, as well as the nature of the impurities present.

A typical workup procedure following the formation of the free aniline base involves quenching the reaction and performing a liquid-liquid extraction. umich.edu The reaction mixture is often diluted with water, and the product is extracted into an organic solvent like dichloromethane or ethyl acetate (B1210297). The combined organic layers are then washed with water and brine to remove inorganic salts and water-soluble impurities. umich.edursc.org The organic phase is subsequently dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. umich.edursc.org

For achieving higher purity, column chromatography is a standard and effective method. rsc.org The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A carefully chosen eluent system, typically a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate), is then passed through the column. The components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent), allowing for the collection of the pure aniline as a separate fraction. rsc.org

Reactivity and Mechanistic Investigations of 4 Benzyloxy 3 Bromoaniline Hydrochloride

Reactions Involving the Aromatic Primary Amine Moiety

The primary amino group in 4-(benzyloxy)-3-bromoaniline is a key functional group that can be readily converted into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide variety of substituents, providing a powerful tool for the synthesis of diverse aromatic compounds.

Diazotization of 4-(benzyloxy)-3-bromoaniline hydrochloride involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt, 4-(benzyloxy)-3-bromobenzenediazonium chloride, is generally unstable and is used immediately in subsequent reactions.

The Sandmeyer reaction is a well-established method for replacing the diazonium group with a halide (Cl, Br), a cyano group, or a hydroxyl group, using a copper(I) salt as a catalyst. wikipedia.orglscollege.ac.in This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For 4-(benzyloxy)-3-bromobenzenediazonium chloride, these transformations would lead to the synthesis of various polysubstituted benzene (B151609) derivatives.

The introduction of a cyano group via the Sandmeyer reaction is particularly useful as it allows for the formation of benzonitriles, which are important precursors for carboxylic acids, amides, and other nitrogen-containing heterocycles. wikipedia.org

Table 1: Representative Sandmeyer Reactions of 4-(Benzyloxy)-3-bromobenzenediazonium Chloride

| Target Functional Group | Copper(I) Reagent | Nucleophile Source | Expected Product |

| Cyano (-CN) | Copper(I) cyanide (CuCN) | Potassium cyanide (KCN) | 4-(Benzyloxy)-3-bromobenzonitrile |

| Chloro (-Cl) | Copper(I) chloride (CuCl) | Hydrochloric acid (HCl) | 1-(Benzyloxy)-2-bromo-4-chlorobenzene |

| Bromo (-Br) | Copper(I) bromide (CuBr) | Hydrobromic acid (HBr) | 1-(Benzyloxy)-2,4-dibromobenzene |

| Hydroxyl (-OH) | Copper(I) oxide (Cu₂O) | Water (H₂O) | 4-(Benzyloxy)-3-bromophenol |

Note: The reactions listed in this table are based on established Sandmeyer reaction protocols. Specific yields for these transformations with 4-(benzyloxy)-3-bromoaniline hydrochloride would require experimental validation.

The introduction of a fluorine atom onto an aromatic ring can be achieved through the Balz-Schiemann reaction. wikipedia.org This reaction involves the formation of a diazonium tetrafluoroborate (B81430) salt, which upon thermal or photochemical decomposition, yields the corresponding aryl fluoride. wikipedia.orgmdpi.com The traditional Balz-Schiemann reaction requires the isolation of the diazonium tetrafluoroborate salt, which can be hazardous. wikipedia.org Modern variations may use other hexafluorophosphate (B91526) or hexafluoroantimonate salts to potentially improve yields. wikipedia.org

In the case of 4-(benzyloxy)-3-bromoaniline hydrochloride, diazotization in the presence of fluoroboric acid (HBF₄) would precipitate the 4-(benzyloxy)-3-bromobenzenediazonium tetrafluoroborate salt. Gentle heating of this salt would then produce 1-(benzyloxy)-2-bromo-4-fluorobenzene.

Table 2: Balz-Schiemann Reaction of 4-(Benzyloxy)-3-bromoaniline Hydrochloride

| Step | Reagents | Intermediate/Product |

| 1. Diazotization/Salt Formation | Sodium nitrite (NaNO₂), Fluoroboric acid (HBF₄) | 4-(Benzyloxy)-3-bromobenzenediazonium tetrafluoroborate |

| 2. Fluoro-dediazoniation | Heat (Δ) | 1-(Benzyloxy)-2-bromo-4-fluorobenzene |

Note: This represents a typical Balz-Schiemann reaction sequence. The reaction conditions would need to be optimized for this specific substrate.

Azo coupling reactions involve the reaction of a diazonium salt, acting as an electrophile, with an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. wikipedia.org This electrophilic aromatic substitution reaction results in the formation of a brightly colored azo compound, which contains the -N=N- functional group. mdpi.comwikipedia.org The position of the coupling on the activated aromatic ring is typically para to the activating group, unless that position is blocked. wikipedia.org

The 4-(benzyloxy)-3-bromobenzenediazonium salt can be coupled with various electron-rich aromatic systems to generate a diverse range of azo dyes. The color and properties of these dyes would be influenced by the nature of the coupling partner.

Table 3: Azo Coupling Reactions of 4-(Benzyloxy)-3-bromobenzenediazonium Salt

| Coupling Partner | Reaction Conditions | Expected Product |

| Phenol | Mildly alkaline (NaOH) | 2-Bromo-4-(benzyloxy)-1-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]benzene |

| N,N-Dimethylaniline | Mildly acidic | 4-[(E)-2-(2-Bromo-4-(benzyloxy)phenyl)diazen-1-yl]-N,N-dimethylaniline |

| 2-Naphthol | Mildly alkaline (NaOH) | 1-[(E)-2-(2-Bromo-4-(benzyloxy)phenyl)diazen-1-yl]-2-naphthol |

Note: The products listed are based on the generally observed regioselectivity of azo coupling reactions.

The primary amino group of 4-(benzyloxy)-3-bromoaniline is nucleophilic and can readily participate in reactions with various electrophiles.

Acylation of the primary amino group in 4-(benzyloxy)-3-bromoaniline is a straightforward and common transformation. This reaction is typically carried out using an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base or in a suitable solvent. The product of this reaction is a stable amide. For instance, reaction with acetic anhydride would yield N-[4-(benzyloxy)-3-bromophenyl]acetamide. This reaction is often used as a protecting strategy for the amino group to moderate its reactivity in subsequent electrophilic aromatic substitution reactions.

Table 4: Acylation of 4-(Benzyloxy)-3-bromoaniline

| Acylating Agent | Base/Solvent | Product |

| Acetic anhydride | Pyridine (B92270) | N-[4-(Benzyloxy)-3-bromophenyl]acetamide |

| Benzoyl chloride | Triethylamine | N-[4-(Benzyloxy)-3-bromophenyl]benzamide |

Note: These are standard conditions for the acylation of anilines.

Nucleophilic Reactions of the Amino Group

Alkylation Reactions (e.g., Secondary and Tertiary Amine Formation)

The primary amino group of 4-(benzyloxy)-3-bromoaniline is nucleophilic and readily undergoes alkylation to form secondary and tertiary amines. Two principal methods for this transformation are direct alkylation and reductive amination.

Direct alkylation with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation. masterorganicchemistry.com A more controlled and widely used method is reductive amination . masterorganicchemistry.com This two-step, one-pot process involves the initial condensation of the aniline with a ketone or aldehyde to form an imine (or enamine with a secondary amine), which is then reduced in situ to the corresponding amine. youtube.comlibretexts.org

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is capable of selectively reducing the protonated imine intermediate in the presence of the unreacted carbonyl compound. masterorganicchemistry.comlibretexts.org The reaction typically proceeds by first forming the imine, which is then reduced. For the synthesis of tertiary amines, the process can be performed sequentially, starting with a primary amine to first generate a secondary amine, which can then undergo a second reductive amination. masterorganicchemistry.com

Table 1: General Conditions for Reductive Amination This table presents generalized conditions for the reductive amination of anilines, applicable to 4-(benzyloxy)-3-bromoaniline.

| Parameter | Condition | Purpose/Comment | Citation |

|---|---|---|---|

| Amine Substrate | Primary or Secondary Aniline | 4-(benzyloxy)-3-bromoaniline (as free base) | - |

| Carbonyl Partner | Aldehyde or Ketone | Determines the alkyl group to be installed | masterorganicchemistry.com |

| Reducing Agent | NaBH₃CN, NaBH(OAc)₃, NaBH₄ | Reduces the imine/iminium ion to an amine | masterorganicchemistry.comlibretexts.org |

| Solvent | Methanol, Ethanol (B145695), Dichloromethane (B109758) (DCM) | Solubilizes reactants | youtube.com |

| Catalyst (optional) | Lewis acids (e.g., Ti(OiPr)₄) | Can be used to activate the carbonyl group | masterorganicchemistry.com |

| Reaction Type | One-pot, two-step (imine formation, then reduction) | Avoids isolation of the intermediate imine | libretexts.org |

Electrophilic Aromatic Substitution on the Aniline Ring (meta to amino, ortho/para to benzyloxy/bromo)

The aromatic ring of 4-(benzyloxy)-3-bromoaniline is activated towards electrophilic aromatic substitution (EAS), although the regiochemical outcome is complex due to the competing directing effects of the three substituents. The amino group (-NH₂) is a powerful activating, ortho-, para-director. The benzyloxy group (-OCH₂Ph) is also activating and ortho-, para-directing. Conversely, the bromo (-Br) substituent is deactivating but also an ortho-, para-director.

The general mechanism for EAS involves the attack of the nucleophilic benzene ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. makingmolecules.comlibretexts.org For benzene itself to react with an electrophile like bromine, a Lewis acid catalyst (e.g., FeBr₃) is required to polarize the electrophile and increase its reactivity. libretexts.org

In 4-(benzyloxy)-3-bromoaniline, the directing effects are as follows:

-NH₂ group (at C1): Strongly directs ortho (C2, C6) and para (C4). The para position is blocked by the benzyloxy group. The C2 position is sterically hindered by the adjacent bromo group. This leaves the C6 position as the most likely site for substitution directed by the amine.

-OBn group (at C4): Directs ortho (C3, C5). The C3 position is blocked by the bromo group, leaving the C5 position as the target.

-Br group (at C3): Directs ortho (C2, C4) and para (C6). The C4 position is blocked. The C2 and C6 positions are potential targets.

Considering the powerful activating and directing effect of the amino group, substitution is most likely to occur at the positions most strongly activated by it. The C6 position is ortho to the amine and para to the bromine, making it electronically favorable. The C5 position is meta to the amine but ortho to the benzyloxy group and meta to the bromine. The C2 position is ortho to the amine and ortho to the bromine, but likely subject to significant steric hindrance. Therefore, electrophilic attack is predicted to occur primarily at the C6 and C5 positions, with the precise ratio depending on the specific electrophile and reaction conditions. In some cases, Pd-catalyzed reactions have been developed to override the natural directing group abilities and achieve meta-C–H halogenation of aniline derivatives. nih.gov

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in 4-(benzyloxy)-3-bromoaniline is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds by coupling an organohalide with an organoboron compound (e.g., boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its compatibility with the free amino group. nih.govrsc.org The process is known for its mild conditions, low toxicity of reagents, and broad functional group tolerance. nih.gov Typical catalysts include palladium(0) complexes with sterically demanding phosphine (B1218219) ligands. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, under palladium catalysis. libretexts.orgliverpool.ac.uk The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) center, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org While aryl bromides are common substrates, the reaction can sometimes be influenced by the electronic nature of the alkene. liverpool.ac.uk

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org It typically employs a dual catalyst system of palladium and copper(I), along with an amine base. libretexts.orgorganic-chemistry.org The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.org The reactivity order generally follows aryl iodide > aryl bromide, meaning that the coupling of aryl bromides may require heating. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.orgnumberanalytics.com A key advantage of this reaction is the high functional group tolerance and high reactivity of the organozinc nucleophiles. jk-sci.com The mechanism proceeds through a standard catalytic cycle of oxidative addition, transmetalation with the organozinc species, and reductive elimination. numberanalytics.com

Table 3: Overview of Palladium-Catalyzed C-C Cross-Coupling Reactions for Aryl Bromides This table summarizes typical components for cross-coupling reactions applicable to the aryl bromide moiety of 4-(benzyloxy)-3-bromoaniline.

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Citation |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester | Pd(OAc)₂, Pd(dba)₂ | SPhos, RuPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | nih.govnih.gov |

| Heck | Alkene | Pd(OAc)₂, Pd(dba)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | libretexts.orgliverpool.ac.uk |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | libretexts.orgwikipedia.org |

| Negishi | Organozinc Halide | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe, XPhos | None required | wikipedia.orgjk-sci.com |

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance for various functional groups, largely replacing harsher classical methods. wikipedia.org The development of sophisticated, sterically hindered phosphine ligands has been crucial to the reaction's success, enabling the coupling of a wide array of amines with aryl bromides, chlorides, and sulfonates. wikipedia.orgnih.gov

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent is critical for achieving high yields. nih.gov

Table 4: Key Components for Buchwald-Hartwig Amination of Aryl Bromides This table outlines common reagents for the C-N coupling of aryl bromides like 4-(benzyloxy)-3-bromoaniline.

| Parameter | Reagent/Condition | Purpose/Comment | Citation |

|---|---|---|---|

| Aryl Halide | Aryl Bromide | Electrophilic partner | wikipedia.org |

| Nucleophile | Primary or Secondary Amine, Ammonia (B1221849) equivalent | Forms the new C-N bond | wikipedia.orgorganic-chemistry.org |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of Pd(0) | nih.govlibretexts.org |

| Ligand | XPhos, SPhos, RuPhos, BINAP, DavePhos | Stabilizes Pd and facilitates catalytic cycle | wikipedia.orgnih.gov |

| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle | nih.govlibretexts.org |

| Solvent | Toluene (B28343), Dioxane, THF | Non-polar aprotic solvents are common | libretexts.org |

Copper-Mediated Coupling Reactions (e.g., Ullmann Condensation)

The Ullmann condensation and related copper-catalyzed coupling reactions are powerful methods for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org For 4-(Benzyloxy)-3-bromoaniline, these reactions typically involve the C-Br bond, enabling the formation of new C-N or C-O bonds. The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. wikipedia.org However, modern advancements have led to the use of soluble copper(I) and copper(II) catalysts, often supported by ligands, which allow the reactions to proceed under milder conditions. wikipedia.orgumass.edu

In the context of 4-(Benzyloxy)-3-bromoaniline, the amino group can be coupled with aryl halides in a Goldberg-type reaction (C-N coupling), or the aryl bromide can be coupled with phenols or alcohols in an Ullmann ether synthesis (C-O coupling). wikipedia.orgorganic-chemistry.org The reactivity is influenced by the electronic nature of the substituents. The electron-donating character of the amino and benzyloxy groups can affect the reaction rates. For C-N coupling (Goldberg reaction), an aryl halide reacts with the aniline derivative. wikipedia.org Conversely, for diaryl ether synthesis, the bromo-substituted aniline derivative reacts with a phenol. organic-chemistry.org The choice of catalyst, base, and solvent is critical for achieving high yields. Soluble copper salts like copper(I) iodide (CuI) or copper(II) acetate (B1210297) [Cu(OAc)2], often paired with ligands such as phenanthroline or N,N-dimethylglycine and a base like cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4), have proven effective in promoting these transformations at lower temperatures (e.g., 90-120 °C) in polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.orgorganic-chemistry.orgsemanticscholar.org

Table 1: Typical Conditions for Copper-Mediated Coupling of Aryl Halides

| Coupling Type | Catalyst System | Base | Solvent | Typical Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Diaryl Ether Synthesis (Ullmann) | CuI / N,N-dimethylglycine | Cs2CO3 | Dioxane | 90 | organic-chemistry.org |

| Diaryl Ether Synthesis (Ullmann) | Cu(PPh3)3Br | Cs2CO3 | NMP | 70-120 | umass.edu |

| C-N Coupling (Goldberg) | CuI / Phenanthroline | K2CO3 / KOH | NMP / DMF | >150 (Traditional) | wikipedia.org |

| Diaryl Ether Synthesis (Chan-Lam) | Cu(OAc)2 / Pyridine | Triethylamine | DCM | Room Temp. | organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) with Strong Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. The classic SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.govlibretexts.org This reaction is generally most efficient when the aromatic ring is activated by potent electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the intermediate. libretexts.orglibretexts.orgyoutube.com

The structure of 4-(Benzyloxy)-3-bromoaniline, however, presents a challenge for traditional SNAr reactions. It features two electron-donating groups (the amino and benzyloxy groups), which tend to destabilize the anionic Meisenheimer intermediate, making the reaction pathway energetically unfavorable under standard conditions. libretexts.org Despite this, SNAr reactions can sometimes be forced to occur on electron-rich or unactivated aryl halides by using very strong nucleophiles (e.g., alkoxides, thiolates, or amides) and/or harsh reaction conditions like high temperatures. pressbooks.pubnih.gov For 4-(Benzyloxy)-3-bromoaniline, displacing the bromide with a strong nucleophile like sodium methoxide (B1231860) or sodium thiophenolate would likely require elevated temperatures and a polar aprotic solvent to facilitate the reaction. In some cases involving electron-deficient heterocycles or specific substrates, SNAr can proceed even without strong activating groups. nih.gov Another potential, though less common, pathway for substitution on unactivated aryl halides involves an elimination-addition mechanism via a highly reactive benzyne (B1209423) intermediate, which typically requires extremely strong bases like sodium amide. libretexts.orgpressbooks.pub

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds) and their Subsequent Reactions

The bromine atom in 4-(Benzyloxy)-3-bromoaniline provides a handle for the formation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. wikipedia.org These transformations invert the polarity of the carbon atom attached to the halogen, turning it from an electrophilic to a strongly nucleophilic center. libretexts.org

Grignard Reagent Formation: The synthesis of the corresponding Grignard reagent, 4-(benzyloxy)-3-bromo-phenylmagnesium bromide, would involve reacting the parent compound with magnesium metal. libretexts.org Tetrahydrofuran (B95107) (THF) is an essential solvent for this process, as its lone pair electrons coordinate with and stabilize the magnesium species. libretexts.orgrsc.org A significant challenge in this synthesis is the presence of the acidic amine proton (-NH2). Grignard reagents are strong bases and would be quenched by this proton. Therefore, the amine must first be protected, or a di-Grignard reagent could be formed using excess magnesium, though this is less common.

Organolithium Compound Formation: The corresponding organolithium reagent can be prepared via lithium-halogen exchange, a reaction that is typically very fast, even at low temperatures. wikipedia.org Treating 4-(Benzyloxy)-3-bromoaniline with an alkyllithium reagent, such as n-butyllithium (n-BuLi), would result in the exchange of bromine for lithium. wikipedia.orgias.ac.in The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org Similar to the Grignard reaction, the acidic amine proton poses a problem. It would be readily deprotonated by the highly basic alkyllithium reagent. This can be addressed by using two equivalents of n-BuLi: the first to deprotonate the amine and the second to perform the halogen-metal exchange. nih.gov An alternative strategy involves initial deprotonation with a Grignard reagent followed by lithium-halogen exchange with n-BuLi. nih.gov

Once formed, these organometallic reagents are powerful nucleophiles. wikipedia.org They can participate in a wide array of subsequent reactions, such as addition to electrophiles like aldehydes, ketones, or esters to form new carbon-carbon bonds, leading to the synthesis of complex molecules. libretexts.orgwikipedia.org

Reactions Involving the Benzyloxy Ether Moiety

Deprotection Strategies (e.g., Hydrogenolysis, Acid-Catalyzed Cleavage) to Yield Hydroxyl Functionality

The benzyl (B1604629) group is a common and robust protecting group for hydroxyl functionalities due to its general stability. nih.gov Its removal from the 4-position of the aniline ring to unmask the phenol is a crucial step in many synthetic sequences.

Hydrogenolysis: The most common and mild method for cleaving benzyl ethers is palladium-catalyzed hydrogenolysis. nih.govorganic-chemistry.org This reaction involves treating the substrate with hydrogen gas (H2) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds to yield the corresponding phenol and toluene as a byproduct. organic-chemistry.org This method is highly efficient and clean, but care must be taken as the C-Br bond is also susceptible to reduction under these conditions, which could lead to concurrent dehalogenation.

Acid-Catalyzed Cleavage: Benzyl ethers can also be cleaved under acidic conditions, although this method is generally less mild than hydrogenolysis. organic-chemistry.orgnih.gov Strong acids can protonate the ether oxygen, facilitating cleavage of the C-O bond to form a stable benzyl carbocation. nih.gov However, this method is limited to substrates that can tolerate strong acidic environments. organic-chemistry.org The aniline functionality in the substrate would be protonated under these conditions, forming the anilinium salt.

Table 2: Comparison of Deprotection Strategies for Benzyl Ethers

| Method | Reagents | Typical Conditions | Advantages | Potential Issues with Substrate | Reference |

|---|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | RT, atmospheric pressure, alcohol or EtOAc solvent | Mild, high yielding, clean byproducts (toluene) | Concurrent reduction of C-Br bond | nih.govorganic-chemistry.org |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, TFA) | Elevated temperatures | Useful when catalytic reduction is not feasible | Requires harsh conditions, potential for side reactions | organic-chemistry.orgnih.gov |

| Oxidative Cleavage (p-methoxybenzyl) | DDQ | DCM, RT | Orthogonal to hydrogenolysis | Not applicable to standard benzyl ether | organic-chemistry.org |

Concurrent and Selective Functional Group Transformations

The presence of three distinct functional groups (amine, bromo, benzyloxy ether) on the aromatic ring of 4-(Benzyloxy)-3-bromoaniline hydrochloride allows for a variety of selective transformations. The challenge and opportunity lie in manipulating one group while leaving the others intact.

Selective Bromine Functionalization: As discussed, the bromine atom can be selectively converted into an organometallic species (Grignard or organolithium) at low temperatures without affecting the benzyloxy group. wikipedia.orglibretexts.org The amine must be considered, often requiring an extra equivalent of the organometallic reagent for deprotonation. nih.gov Subsequently, the newly formed nucleophilic carbon center can react with a range of electrophiles. Alternatively, the bromine can participate in palladium or copper-catalyzed cross-coupling reactions. nih.gov

Selective Amine Functionalization: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, or sulfonylation. These reactions are typically performed under basic conditions where the benzyloxy ether and the aryl bromide are stable.

Selective Ether Cleavage: The benzyloxy group can be selectively cleaved via hydrogenolysis. organic-chemistry.org A key consideration for selectivity is the potential for simultaneous debromination. By carefully selecting the catalyst and reaction conditions (e.g., using specific catalysts or catalyst poisons), it is sometimes possible to achieve selective debenzylation.

The ability to perform these transformations orthogonally—that is, under conditions where only one functional group reacts—is a cornerstone of modern synthetic strategy and makes 4-(Benzyloxy)-3-bromoaniline a valuable and versatile synthetic building block.

Computational and Experimental Mechanistic Elucidation of Key Transformations

The primary reactive sites of 4-(benzyloxy)-3-bromoaniline hydrochloride are the carbon-bromine bond, which is susceptible to cleavage in various catalytic cycles, and the amino group, which can act as a nucleophile or be modified. The benzyloxy group and the bromo substituent exert significant electronic effects that modulate the reactivity of the aromatic ring and the functional groups attached to it.

The electron-donating nature of the benzyloxy and amino groups increases the electron density of the aromatic ring, which can influence the rates and mechanisms of reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

4-(Benzyloxy)-3-bromoaniline hydrochloride is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Computational studies have shown that for bromoanilines, this step is often rate-determining. nih.govrsc.org The electronic properties of the substituents on the aromatic ring can significantly influence the rate of oxidative addition. For 4-(benzyloxy)-3-bromoaniline, the electron-donating benzyloxy and amino groups increase the electron density at the carbon bearing the bromine atom, which can slow down the oxidative addition step compared to electron-deficient aryl bromides. However, the reaction is still highly feasible. DFT calculations on related systems have indicated that the transition state for oxidative addition can be influenced by the steric and electronic nature of the substituents. nih.govnih.gov

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. This step is typically facilitated by a base, which activates the organoboron species. rsc.org

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, regenerating the Pd(0) catalyst.

The table below summarizes typical conditions for Suzuki-Miyaura reactions involving bromoanilines, which would be analogous for 4-(benzyloxy)-3-bromoaniline hydrochloride.

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Arylboronic acid | Pd(OAc)2 | K2CO3 | aq. DMF | High | mdpi.com |

| Benzylboronic ester | Pd(dppf)Cl2 | K3PO4 | Toluene/H2O | Good | rsc.org |

| Alkylboronic ester | Pd(amphos)Cl2 | Cs2CO3 | Dioxane | Moderate-Good | rsc.org |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination provides a direct route to form a new C-N bond by coupling an amine with the aryl bromide. The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. uwindsor.ca

Kinetic isotope effect (KIE) studies on the Buchwald-Hartwig amination of bromoarenes have provided strong evidence for the oxidative addition being the rate-determining step in many cases. nih.gov For a substrate like 4-(benzyloxy)-3-bromoaniline, the steric hindrance from the ortho-bromo substituent and the electronic effects of the benzyloxy group would play a crucial role in the efficiency of the coupling. Computational studies on the amination of phenylbromide have shown that the steric bulk of the phosphine ligand on the palladium catalyst is critical for facilitating the reductive elimination step over competing pathways. nih.gov

Nucleophilic Aromatic Substitution (SNA_r)

While palladium-catalyzed reactions are the most common transformations for aryl bromides, nucleophilic aromatic substitution (SNA_r) is another potential pathway, particularly if the aromatic ring is sufficiently activated by electron-withdrawing groups. nih.gov

The classic S_NAr mechanism proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov For 4-(benzyloxy)-3-bromoaniline hydrochloride, the presence of two electron-donating groups (benzyloxy and amino) generally disfavors the formation of the negatively charged Meisenheimer complex, making the traditional S_NAr mechanism less likely under standard conditions. nih.govnih.gov

However, recent computational and experimental studies have provided evidence for concerted S_NAr mechanisms, where bond formation and bond breaking occur in a single step, especially with less-activated aromatic rings or with better leaving groups. chemrxiv.org It is conceivable that under specific conditions with a strong nucleophile, a concerted or a base-catalyzed elimination-addition (benzyne) mechanism could be operative, though the latter would be less probable given the substitution pattern.

The table below outlines the key mechanistic steps for the discussed transformations.

| Transformation | Key Mechanistic Steps | Influencing Factors for 4-(Benzyloxy)-3-bromoaniline |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Electronic effects of -OBn and -NH2 on oxidative addition rate. Steric hindrance around the C-Br bond. |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Nucleophilicity of the coupling amine. Ligand choice on the Pd catalyst to overcome steric hindrance. |

| Nucleophilic Aromatic Substitution | Addition-Elimination (Meisenheimer complex) or Concerted | Electron-donating substituents disfavor the Meisenheimer complex. Strong nucleophiles might favor a concerted pathway. |

Applications in Complex Organic Molecule Synthesis As a Synthetic Building Block

Precursor in the Synthesis of Substituted Heterocyclic Systems

The aniline (B41778) moiety of 4-(benzyloxy)-3-bromoaniline is a classical starting point for building a variety of nitrogen-containing heterocyclic scaffolds.

Indole (B1671886) and Benzofuran (B130515) Derivatives

The synthesis of the indole nucleus frequently employs aniline derivatives as key precursors. researchgate.netorganic-chemistry.org Established methods such as the Batcho-Leimgruber or Bartoli indole synthesis can utilize 4-(benzyloxy)-3-bromoaniline to produce highly functionalized indoles. researchgate.net In these reaction sequences, the aniline nitrogen and the adjacent ortho position on the benzene (B151609) ring participate in the cyclization to form the pyrrole (B145914) ring fused to the benzene core. The bromo and benzyloxy substituents typically remain intact during these transformations, yielding 4-benzyloxy-5-bromoindoles, which are valuable intermediates for further chemical elaboration.

While direct synthesis of benzofurans from anilines is less common, 4-(benzyloxy)-3-bromoaniline can be converted into a suitable precursor. Benzofuran synthesis often involves the cyclization of ortho-substituted phenols. nih.govorganic-chemistry.org The aniline group can be transformed into a hydroxyl group via a diazonium salt intermediate. The resulting 2-bromo-4-(benzyloxy)phenol can then undergo palladium-catalyzed coupling with terminal alkynes (e.g., Sonogashira coupling) followed by an intramolecular cyclization to afford substituted benzofuran derivatives. nih.gov

Quinoline (B57606) and Isoquinoline (B145761) Scaffolds

Substituted anilines are fundamental building blocks for constructing the quinoline ring system. 4-(benzyloxy)-3-bromoaniline can serve as the aniline component in classic quinoline syntheses. For instance, in reactions like the Combes or Friedländer synthesis, the aniline reacts with a 1,3-dicarbonyl compound or an α-methylene ketone, respectively, to form the quinoline core through a series of condensation and cyclization steps. The resulting quinolines are decorated with the benzyloxy and bromo groups, which can be used for subsequent modifications. Research has demonstrated the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines as potential antimycobacterial agents, highlighting the utility of the benzyloxy-aniline scaffold in accessing bioactive quinoline derivatives. nih.gov

For isoquinoline synthesis, the aniline must first be elaborated into a β-phenylethylamine structure, the canonical precursor for methods like the Bischler-Napieralski and Pictet-Spengler reactions. pharmaguideline.comquimicaorganica.orgwikipedia.org The 4-(benzyloxy)-3-bromoaniline can be converted to the corresponding phenylethylamine, which then undergoes acylation and acid-catalyzed cyclodehydration to yield a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.org Subsequent dehydrogenation provides the aromatic isoquinoline. The benzyloxy group is a common feature in many naturally occurring isoquinoline alkaloids, making this a relevant synthetic strategy. thieme-connect.de

Nitrogen-Containing Heterocycles via Cyclization Reactions

Beyond indoles and quinolines, the reactive aniline group of 4-(benzyloxy)-3-bromoaniline facilitates its use in the synthesis of a broader range of nitrogen-containing heterocycles. It can participate in condensation reactions with various partners to form imines, which are key intermediates in many cyclization pathways. sigmaaldrich.com For example, reaction with β-ketoesters or other suitable precursors can lead to the formation of benzimidazoles or other fused heterocyclic systems through intramolecular cyclization. organic-chemistry.org Multi-component reactions involving this aniline can also generate complex heterocyclic structures like pyrazolo[3,4-b]quinolines in a single step. mdpi.com

Intermediate in the Construction of Functionalized Biaryls and Polyaromatic Compounds

The presence of a bromine atom on the aromatic ring makes 4-(benzyloxy)-3-bromoaniline an excellent substrate for palladium-catalyzed cross-coupling reactions. This functionality is a synthetic handle for constructing biaryl and polyaromatic systems, which are prevalent motifs in pharmaceuticals and advanced materials. Using Suzuki, Stille, or Heck coupling reactions, the bromo-aniline core can be linked to a wide variety of aryl or heteroaryl boronic acids, organostannanes, or alkenes.

This approach is particularly valuable in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. For example, research into monoamine oxidase B (MAO-B) inhibitors has utilized the benzyloxyphenyl moiety as a core structure, synthesizing biaryl derivatives to explore and optimize inhibitory activity against this enzyme, which is a key target in Parkinson's disease therapy. nih.gov The ability to easily form a new carbon-carbon bond at the bromine position allows for the systematic modification of the molecule's steric and electronic properties.

Use in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. taylorandfrancis.com Substituted anilines are frequently used as one of the key components in these reactions.

4-(Benzyloxy)-3-bromoaniline hydrochloride is a prime candidate for use in MCRs to generate diverse molecular scaffolds. For example, in the Ugi four-component reaction, an amine, a carboxylic acid, a ketone (or aldehyde), and an isocyanide combine to form an α-acylamino amide. The aniline can serve as the amine component, directly incorporating its substituted phenyl ring into the final product. The resulting MCR product retains the bromo and benzyloxy groups, which can be used for post-MCR modifications, such as cross-coupling at the bromine site or deprotection of the benzyl (B1604629) ether. This strategy provides rapid access to a library of complex and highly functionalized molecules from simple starting materials. nih.gov

Development of Novel Organic Reagents and Ligands Based on its Core Structure

The unique combination of functional groups in 4-(benzyloxy)-3-bromoaniline allows for its use as a foundational structure for developing new reagents and ligands. The benzyloxyphenyl group is a known pharmacophore in various biologically active molecules, including potent and selective inhibitors of enzymes like monoamine oxidase (MAO). nih.govnih.gov

By chemically modifying the aniline and bromo positions, this core structure can be incorporated into larger molecular architectures designed for specific functions. For example, it can be used to synthesize ligands for transition metal catalysis, where the electronic properties of the ligand can be fine-tuned by substituents on the aromatic ring. Furthermore, its derivatives have been synthesized and evaluated as potential therapeutic agents, such as the N-(4-(benzyloxy)benzyl)-4-aminoquinolines developed for their antimycobacterial properties. nih.gov This demonstrates how the core structure of 4-(benzyloxy)-3-bromoaniline serves as a platform for the rational design of novel, functional molecules.

Integration into Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy in modern organic chemistry that enables the creation of a wide array of structurally distinct molecules from a single, common intermediate. eurekaselect.com This approach is particularly valuable in the construction of compound libraries for drug discovery and materials science, where molecular diversity is paramount. nih.govresearchgate.net The strategic design of a divergent synthesis hinges on a starting material that possesses multiple, orthogonally reactive functional groups. 4-(Benzyloxy)-3-bromoaniline hydrochloride is an exemplary scaffold for such synthetic endeavors due to its unique combination of an aniline amine, a bromo substituent, and a benzyloxy ether.

The core principle of using 4-(Benzyloxy)-3-bromoaniline hydrochloride in divergent pathways lies in the selective reaction of one functional group while the others remain intact for subsequent transformations. The reactivity of the amine, the carbon-bromine bond, and the benzyloxy group can be controlled by the choice of reagents and reaction conditions, such as the catalyst, solvent, and temperature. This controlled reactivity allows chemists to steer the synthesis towards different molecular scaffolds. rsc.orgnih.gov

Harnessing the Amine Functionality:

The primary aromatic amine is often the most reactive site, readily participating in a variety of bond-forming reactions. This functionality is a gateway to a vast number of heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds, or their equivalents, can lead to the formation of various fused and non-fused heterocycles. Multi-component reactions (MCRs), such as the Ugi or Passerini reactions, can be employed to rapidly generate molecular complexity from the aniline group.

Leveraging the Bromine Substituent:

The bromine atom on the aromatic ring is a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann-type couplings can be utilized to introduce a wide range of substituents at this position. This capability is crucial for building molecular diversity, as different coupling partners can be systematically employed to create a library of analogues.

The Role of the Benzyloxy Protecting Group:

The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl function. Its removal, typically through catalytic hydrogenation, unmasks a highly functional phenol (B47542). This newly revealed hydroxyl group can then be engaged in a variety of reactions, including etherification, esterification, or participation in cyclization reactions, further expanding the structural diversity of the products.

The following interactive data tables illustrate the potential of 4-(Benzyloxy)-3-bromoaniline hydrochloride in divergent synthetic pathways, showcasing how different reaction conditions and partners can lead to a variety of molecular scaffolds.

Table 1: Divergent Pathways Originating from the Amine Functionality

| Reagent/Reaction Type | Intermediate Scaffold | Potential Final Scaffold (after further reactions) |

| 1,3-Dicarbonyl Compound | Benzodiazepine derivative | Fused benzodiazepines |

| α-Halo ketone | Indole derivative | Substituted indoles |

| Isocyanate/Isothiocyanate | Urea/Thiourea derivative | Cyclized ureas/thioureas |

| Multi-component Reaction (e.g., Ugi) | α-Acylamino amide | Macrocyclic peptidomimetics |

Table 2: Divergent Pathways Utilizing the Bromo Substituent

| Coupling Reaction | Coupling Partner | Resulting Structure Type |

| Suzuki Coupling | Aryl/Heteroaryl boronic acid | Biaryl/Heteroaryl aniline |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted aniline |

| Heck Coupling | Alkene | Alkenyl-substituted aniline |

| Buchwald-Hartwig Amination | Amine | Diaminobenzene derivative |

Table 3: Divergent Pathways Enabled by Deprotection of the Benzyloxy Group

| Reaction after Deprotection | Reagent | Resulting Structure Type |

| Etherification (Williamson) | Alkyl halide | Alkoxy-substituted bromoaniline |

| O-Arylation (Ullmann) | Aryl halide | Aryloxy-substituted bromoaniline |

| Intramolecular Cyclization | Tethered electrophile | Fused oxygen-containing heterocycle |

By strategically combining reactions at these three distinct functional sites, a vast chemical space can be explored from the single starting material, 4-(Benzyloxy)-3-bromoaniline hydrochloride. For example, an initial Suzuki coupling at the bromine position, followed by a cyclization reaction involving the amine, and concluding with deprotection and functionalization of the resulting phenol, would generate a complex, polyfunctional molecule. The order of these reactions can be altered, and different reagents can be used at each step, to produce a large and diverse library of compounds, which is the hallmark of a successful diversity-oriented synthesis. nih.gov

Advanced Spectroscopic and Computational Studies in Support of Research Outcomes Excluding Basic Identification Data

Application of Advanced NMR Spectroscopy for Structural Confirmation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. While basic ¹H and ¹³C NMR provide essential information about the carbon-hydrogen framework, advanced 2D NMR techniques are often required to unambiguously determine the constitution and stereochemistry of complex reaction products derived from 4-(Benzyloxy)-3-bromoaniline.

In the synthesis of heterocyclic systems, which is a common application of substituted anilines, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. For instance, in a hypothetical reaction where 4-(Benzyloxy)-3-bromoaniline is used to synthesize a substituted quinoline (B57606), COSY would be used to establish proton-proton coupling networks within the aromatic rings and any aliphatic side chains. HSQC would then correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton. Finally, HMBC, which shows correlations between protons and carbons over two to three bonds, would be crucial in connecting the different fragments of the molecule, such as linking the aniline-derived ring to other parts of the newly formed heterocyclic system.

While specific 2D NMR data for reaction products of 4-(Benzyloxy)-3-bromoaniline hydrochloride are not widely published, the analysis of closely related compounds provides a clear indication of the expected spectroscopic features. For example, in the characterization of N-(4-(Benzyloxy)-3-chlorophenyl)acetamide, a structurally similar compound, detailed ¹H and ¹³C NMR data have been reported, which serve as a benchmark for assigning the signals of the benzyloxy and substituted aniline (B41778) moieties. umich.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 4-(Benzyloxy)-3-substituted Aniline Derivative (in CDCl₃) umich.edu

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H (aromatic, benzyloxy) | 7.45-7.29 (m, 5H) | 128.5, 127.9, 127.4 |

| H (aromatic, aniline ring) | 6.78 (d), 6.74 (d), 6.48 (dd) | 147.2, 141.4, 124.6, 117.18, 117.15, 114.2 |

| CH₂ (benzylic) | 5.03 (s, 2H) | 72.4 |

| NH₂ | 3.46 (bs, 2H) | - |

This table is based on data for 4-benzyloxy-3-chloroaniline (B1332019) and serves as an illustrative example.

Utilization of Mass Spectrometry for Elucidating Reaction Pathways (e.g., fragmentation analysis of intermediates)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of compounds and for gaining structural information through the analysis of fragmentation patterns. In the context of reactions involving 4-(Benzyloxy)-3-bromoaniline, MS can be instrumental in identifying reaction intermediates and byproducts, thereby helping to elucidate the reaction mechanism.

The fragmentation of aromatic amines in mass spectrometry often follows predictable pathways. For a molecule like 4-(Benzyloxy)-3-bromoaniline, the molecular ion peak would be expected to be prominent. Key fragmentation patterns would likely involve the cleavage of the benzylic ether bond and the loss of the bromine atom. The presence of bromine is particularly diagnostic due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in a pair of peaks (M and M+2) of nearly equal intensity for any fragment containing a bromine atom.

For example, a common fragmentation pathway for benzylic ethers is the cleavage of the C-O bond, which in this case would lead to the formation of a stable benzyl (B1604629) cation (m/z 91) and a 3-bromo-4-hydroxyaniline radical cation. Another likely fragmentation would be the loss of the bromine atom from the molecular ion.

By coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), complex reaction mixtures can be analyzed, and the structures of various components can be proposed based on their fragmentation patterns. This is particularly useful for identifying transient intermediates that may not be isolable.

Theoretical Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic structure, geometry, and reactivity of molecules. For a compound like 4-(Benzyloxy)-3-bromoaniline, DFT calculations can provide valuable insights into its reactivity profile. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, one can predict the most likely sites for electrophilic and nucleophilic attack.

For instance, the HOMO (Highest Occupied Molecular Orbital) is typically localized on the electron-rich aniline ring, indicating its susceptibility to electrophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital), on the other hand, would likely be distributed over the aromatic system, indicating where nucleophilic attack might occur, especially in derivative forms. DFT calculations can also be used to model the transition states of potential reaction pathways, allowing for the prediction of the most energetically favorable route. This can be particularly useful in understanding the regioselectivity of reactions, such as why a particular position on the aniline ring is favored for substitution.

In a hypothetical QSRR study, one might synthesize a series of anilines with different substituents at the 3- and 4-positions and measure their reaction rates in a specific transformation. Various molecular descriptors (e.g., Hammett constants, steric parameters, quantum chemical parameters from DFT) would then be calculated for each compound. Statistical methods, such as multiple linear regression, would be used to build a model that correlates these descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of other, unsynthesized aniline derivatives.

In Situ Spectroscopic Monitoring of Chemical Transformations

For reactions involving 4-(Benzyloxy)-3-bromoaniline hydrochloride, an in-situ FTIR probe could be immersed in the reaction mixture to continuously collect spectra. mdpi.com Key vibrational bands could be monitored to track the progress of the reaction. For example, the disappearance of the N-H stretching vibrations of the starting aniline and the appearance of new bands corresponding to the product could be followed over time. This would allow for the determination of reaction rates and the identification of any transient intermediates that have a sufficiently long lifetime and a distinct infrared signature. The use of in-situ spectroscopy can lead to a more efficient optimization of reaction conditions, such as temperature, catalyst loading, and reaction time. google.comnih.gov

Structure Reactivity Relationships and Analog Design in Synthetic Chemistry

Impact of Aromatic Substituents on Functional Group Reactivity and Selectivity

The reactivity of the aromatic ring in 4-(Benzyloxy)-3-bromoaniline is governed by the cumulative effects of its three substituents. In its free base form, the molecule's reactivity profile is a blend of strong activation and moderate deactivation.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via a strong positive resonance effect (+R). researchgate.netudel.edu This significantly increases the electron density of the ring, making it highly susceptible to electrophilic attack. researchgate.net However, this high reactivity can be a drawback, often leading to multiple substitutions, such as polybromination, if not carefully controlled. researchgate.net In the hydrochloride salt form, the amine is protonated to anilinium (-NH₃⁺), which dramatically alters its electronic character. The anilinium group is strongly electron-withdrawing and acts as a meta-director. udel.edu

Benzyloxy Group (-OCH₂C₆H₅): As an alkoxy group, the benzyloxy substituent is also a strong activating group and an ortho, para-director. Its oxygen atom donates electron density to the ring through resonance (+R), reinforcing the activation provided by the amino group. The positions ortho to this group (positions 3 and 5) are electronically enriched.

Bromo Group (-Br): Halogens exhibit a dual electronic effect. They are deactivating due to a strong negative inductive effect (-I) which withdraws electron density through the sigma bond. However, they are ortho, para-directing because of a positive resonance effect (+R) where their lone pairs can be donated to the ring. nih.gov